![molecular formula C12H13N B3323718 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1689-20-9](/img/structure/B3323718.png)
2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a prop-2-yn-1-yl group attached to it, which is a type of alkyne .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction analysis . The structure of these compounds can be influenced by the presence of the prop-2-yn-1-yl group .Chemical Reactions Analysis
Certain reactions involving prop-2-yn-1-yl groups have been studied. For example, the terminal alkynes undergo oxidative alkyne–alkyne coupling under ATRP conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a solid at room temperature and has a molecular weight of 189.64 .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis : The compound 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione, a variant of the target molecule, is synthesized from 1,3-cyclohexadione through a series of reactions including imidization, Michael reaction-intermolecular cyclization, and alkylation (Ding Jun-jie, 2013).
Synthetic Derivatives : Derivatives of tetrahydroisoquinoline, such as 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, have been synthesized and studied for their adrenergic blocking and sympatholytic activities (A. A. Aghekyan et al., 2017).
Complex Compound Synthesis : The synthesis of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides demonstrates the compound's versatility in forming complex structures. These synthesized compounds have shown hemostatic properties (E. S. Limanskii et al., 2009).
Biological and Pharmaceutical Research
Biological Activity : Synthesis of derivatives like 1,2,3,4-tetrahydroquinoline hybrids has been investigated for their biological activities, including antioxidant and antitryptic effects (S. Manolov et al., 2022).
Potential Therapeutic Applications : Research on substituted 1,2,3,4-tetrahydroisoquinolines has explored their potential as anticancer agents, highlighting the molecule's relevance in developing pharmaceuticals (K. Redda et al., 2010).
Neurological Research : Tetrahydroisoquinoline derivatives have been identified in both parkinsonian and normal human brains, suggesting a role in neurological conditions and potential as neurotoxins (T. Niwa et al., 1987).
Safety and Hazards
properties
IUPAC Name |
2-prop-2-ynyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-8-13-9-7-11-5-3-4-6-12(11)10-13/h1,3-6H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKUJASRSJBGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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